molecular formula C10H8FNO2 B1416128 Methyl 5-fluoro-1H-indole-3-carboxylate CAS No. 310886-79-4

Methyl 5-fluoro-1H-indole-3-carboxylate

Cat. No. B1416128
CAS RN: 310886-79-4
M. Wt: 193.17 g/mol
InChI Key: FVCOPMDCKPXHDZ-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-1H-indole-3-carboxylate” is a synthetic compound with the formal name 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, methyl ester . It is an analog of 5-fluoro PB-22, a synthetic cannabinoid, that lacks the quinoline group . The physiological and toxicological properties of this compound are not known .


Synthesis Analysis

The synthesis of similar indole compounds has been reported in literature . For instance, novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] were synthesized . Another study reported the use of microwave-assisted synthesis for the preparation of 2-Methyl-1H-indole-3-carboxylate derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-1H-indole-3-carboxylate” is planar . The molecule is situated on a mirror plane present in the space group Pbcm . In the crystal, molecules form three kinds of intermolecular C—H…O hydrogen bonds, resulting in a sheet structure in the ab plane .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-fluoro-1H-indole-3-carboxylate” are not available, indole derivatives are known to undergo various reactions. For instance, the carbaldehyde derivative of indole can be oxidized to the carboxylic acid derivative .


Physical And Chemical Properties Analysis

“Methyl 5-fluoro-1H-indole-3-carboxylate” has a molecular formula of C15H18FNO2 and a formula weight of 263.3 . It is a solution in acetonitrile .

Future Directions

The future directions for “Methyl 5-fluoro-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their potential biological activities. Indole derivatives have been reported to have diverse pharmacological activities , and they could serve as promising scaffolds for the discovery and development of potential therapeutic agents .

properties

IUPAC Name

methyl 5-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCOPMDCKPXHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652976
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-1H-indole-3-carboxylate

CAS RN

310886-79-4
Record name Methyl 5-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5-fluoroindole (5 g, 37.0 mmol) in DMF (40 mL) was treated at 0° C. with trifluoroacetic anhydride (6.1 mL, 42.6 mmol). After 30 min, the reaction was poured into water and the resulting precipitate collected by filtration, washed with water, then dried in vacuo. The solid was then dissolved in 10% aqueous NaOH (200 mL) and heated at reflux for 1 h. The reaction mixture was then cooled, washed with dichloromethane and acidified with aqueous HCl. The resulting white precipitate was collected by filtration, washed with water, taken up in dichloromethane, washed with water, dried (MgSO4) and evaporated in vacuo. The resulting material (5 g, 75%) was dissolved in methanol (80 mL) and treated with concentrated sulphuric acid (2 mL) then heated at reflux overnight. The reaction was cooled and the resulting precipitate collected, washed with water and evaporated in vacuo to give 5-fluoro-1H-indole-3-carboxylic acid methyl ester as a peach-coloured solid (4.5 g, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5-fluoroindole (2.5 g, 18.5 mmol) in dioxane (75 mL) was added pyridine (14.9 mL, 185 mmol) and trichloroacetyl chloride (10.3 mL, 92.5 mmol). The resulting mixture was stirred at 80° C. for 2.5 hours, poured into ice water and extracted with ethyl acetate. The organic phase was washed with water, brine, dried and evaporated. The residue was dissolved in dry methanol (100 mL), sodium hydroxide (0.25 g) was added and the mixture heated at 80° C. for 30 min. Most of the solvent was evaporated and the residue was partitioned between water and ethyl acetate. The organic phase was washed with brine. dried and concentrated. Purification by silica gel chromatography (heptane-ethyl acetate, 3:1/1:1) gave 3.32 g (93%) of the sub-title compound.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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